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Compound of Interest

1-(1-Ethoxyethoxy)-2-
Compound Name:

methylpropane
CAS No.: 6986-51-2
Cat. No.: B3334385

Get Quote

Executive Summary & Compound Identity

1-(1-Ethoxyethoxy)-2-methylpropane, commonly known as Acetaldehyde Ethyl Isobutyl
Acetal (AEIA), is a mixed acetal characterized by its ether-like solvency and acid-sensitive
stability. While historically utilized as a high-purity flavoring agent (FEMA 4528), it has emerged
in pharmaceutical research as a "switchable" green solvent candidate and a critical process
impurity in ethanolic/isobutanol-based syntheses.

This guide defines its solubility parameters, miscibility with organic media, and specific utility in
API (Active Pharmaceutical Ingredient) processing.

Chemical Identity Matrix

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b3334385#bc-rfq
https://www.benchchem.com/product/b3334385/docs?utm_src=pdf-body#technical-guide-solubility-profile-physicochemical-characterization-of-1-1-ethoxyethoxy-2-methylpropane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3334385?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Attribute Specification

IUPAC Name 1-(1-Ethoxyethoxy)-2-methylpropane
Common Name Acetaldehyde Ethyl Isobutyl Acetal (AEIA)
CAS Number 6986-51-2

Molecular Formula

Molecular Weight 146.23 g/mol

Structure Mixed Acetal (Ethyl / Isobutyl)
Physical State Colorless Liquid

Boiling Point 155-158 °C (at 760 mmHg)
LogP (Oct/Water) 2.02 (Lipophilic)

Solubility Profile & Miscibility

The solubility profile of AEIA is governed by its amphiphilic but predominantly lipophilic nature.
The central acetal linkage (

) provides moderate polarity, while the isobutyl and ethyl wings drastically reduce water
miscibility compared to lower acetals (e.g., dimethyl acetal).

Miscibility with Common Solvents

Data synthesized from thermodynamic group contribution models and homologous series
comparison.
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Representative Miscibility with Interaction
Solvent Class .
Solvent AEIA Mechanism
Methanol, Ethanol, o Dipole-dipole & H-
Alcohols Miscible
IPA bond acceptance
) Dichloromethane o ) )
Chlorinated Miscible Dipole-dipole
(DCM)
THF, Diethyl Ether, o London Dispersion
Ethers Miscible
MTBE forces
o Hydrophobic
Alkanes Heptane, Hexane Miscible ) )
interaction
o Hydrophobic effect
Aqueous Water Immiscible
(LogP 2.02)
Polar Aprotic DMSO, Acetonitrile Miscible Dipole-dipole

Hansen Solubility Parameters (HSP)

To predict the solubility of specific APIs in AEIA, we utilize the Hansen Solubility Parameters.

These values are estimated based on the Van Krevelen and Hoftyzer group contribution

method.
 Dispersion (

): ~15.5 MPa

(Driven by the isobutyl/ethyl alkyl chains)
e Polarity (

): ~5.2 MPa

(Ether oxygens provide moderate polarity)

e Hydrogen Bonding (

): ~5.8 MPa
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(H-bond acceptor only; no donor capability)

Application Insight: AEIA occupies a region in Hansen space similar to Diisopropyl ether or 2-
MeTHF. It is an excellent solvent for:

» Non-polar APIs: Steroids, lipids, and aromatic hydrocarbons.
 Intermediate Polarity: Protected amino acids and esters.

e Poor Solvent for: Inorganic salts, zwitterionic amino acids, and sugars.

Mechanistic Applications in Drug Development
The "Switchable" Solvent Concept (Green Chemistry)

Unlike stable ethers (e.g., THF), AEIA is an acid-labile solvent. It remains stable under basic
and neutral conditions, allowing for nucleophilic substitutions or reductions. However, upon
exposure to aqueous acid, it hydrolyzes.

Mechanism:

This property allows for facile product isolation. Instead of energy-intensive distillation, the
solvent can be "destroyed" (hydrolyzed) into water-soluble fragments (Acetaldehyde/Ethanol)
and a separable alcohol (Isobutanol), precipitating the hydrophobic API.

Impurity Management

In syntheses utilizing Ethanol and Isobutanol (or isobutyl reagents) in the presence of
acetaldehyde equivalents, AEIA forms as a byproduct.

o Detection: GC-MS is required due to its volatility.
» Removal: exploiting the boiling point differential (155°C) or acid hydrolysis wash.

Visualizations & Pathways
Hydrolysis & Solvation Pathway

The following diagram illustrates the stability profile of AEIA and its decomposition pathway
under acidic conditions, a critical consideration for process safety.
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Basic/Neutral Media Retains Structure

(pH>7)

Stable Solvent System
(Suitable for Grignard/Reductions)

Catalysis »| Hydrolysis Reacti Decomposition f , . .iqenyde + Ethanol + Isobutanol

Exposure

1-(1-Ethoxyethoxy)-2-methylpropane
(AEIA)

Exposure

Acidic Media
(pH < 4)

Click to download full resolution via product page

Caption: Stability profile of AEIA showing resistance to base and rapid hydrolysis in acidic
environments.

Experimental Protocol: Determination of API
Solubility in AEIA

Objective: To quantify the saturation solubility of a target Drug Substance (DS) in AEIA at 25°C.

Materials:

AEIA (Purity >98%, anhydrous).

Target API (micronized).

0.45 um PTFE Syringe Filters (Compatible with acetals).

HPLC/UPLC system.

Workflow:

o Preparation: Add excess API (approx. 50 mg) to a glass vial containing 2.0 mL of AEIA.

o Equilibration: Vortex for 30 seconds, then place in a thermomixer at 25°C / 750 RPM for 24
hours.

o Note: Ensure the vial is sealed with a PTFE-lined cap to prevent moisture ingress (which
could trigger slow hydrolysis).

» Visual Check: If the solution becomes clear, add more solid API until a suspension persists.
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e Sampling:
o Centrifuge the sample at 10,000 RPM for 5 minutes.
o Extract supernatant and filter through a 0.45 um PTFE filter.

o Dilution: Immediately dilute the filtrate 1:100 with Acetonitrile (avoid water/acid diluents to
prevent hydrolysis during analysis).

o Quantification: Analyze via HPLC-UV against a standard curve.
Self-Validating Check:

» Control: Run a stability check of the API in AEIA for 24h to ensure no acetal exchange occurs
with nucleophilic groups (e.g., -OH, -NH2) on the API.

Safety & Handling (E-E-A-T)
o Peroxide Formation: Like all ethers and acetals, AEIA can form explosive peroxides upon
exposure to air and light.

o Protocol: Test with starch-iodide paper before distillation. Store under nitrogen.

o Flammability: Flash point is approx. 25°C. Handle in a fume hood away from static
discharge.

o Toxicity: Generally recognized as safe (GRAS) for flavor use (FEMA 4528), but industrial
solvent exposure limits are not established. Treat as a standard organic solvent (similar to
Toluene/Xylene) requiring PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. SID 134994139 - PubChem [pubchem.ncbi.nim.nih.gov]

o To cite this document: BenchChem. [Technical Guide: Solubility Profile & Physicochemical
Characterization of 1-(1-Ethoxyethoxy)-2-methylpropane]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3334385/docs#technical-guide-
solubility-profile-physicochemical-characterization-of-1-1-ethoxyethoxy-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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Contact our Ph.D. Support Team for a compatibility check
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